1-Azabicyclo(4.2.0)octane, (R)- 1-Azabicyclo(4.2.0)octane, (R)-
Brand Name: Vulcanchem
CAS No.: 35848-09-0
VCID: VC1742031
InChI: InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2/t7-/m1/s1
SMILES: C1CCN2CCC2C1
Molecular Formula: C7H13N
Molecular Weight: 111.18 g/mol

1-Azabicyclo(4.2.0)octane, (R)-

CAS No.: 35848-09-0

Cat. No.: VC1742031

Molecular Formula: C7H13N

Molecular Weight: 111.18 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo(4.2.0)octane, (R)- - 35848-09-0

Specification

CAS No. 35848-09-0
Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
IUPAC Name (6R)-1-azabicyclo[4.2.0]octane
Standard InChI InChI=1S/C7H13N/c1-2-5-8-6-4-7(8)3-1/h7H,1-6H2/t7-/m1/s1
Standard InChI Key JTATVNVLVDZAGB-SSDOTTSWSA-N
Isomeric SMILES C1CCN2CC[C@H]2C1
SMILES C1CCN2CCC2C1
Canonical SMILES C1CCN2CCC2C1

Introduction

1-Azabicyclo(4.2.0)octane, (R)- is a chiral bicyclic amine with a nitrogen atom embedded in a bridged ring system. This compound, with the molecular formula C₇H₁₃N, has garnered attention for its structural uniqueness and potential applications in polymer science and pharmacology. Below is a detailed analysis of its properties, synthesis, and research findings.

Synthesis Methods

The compound and its derivatives are synthesized via microwave-assisted cationic ring-opening polymerization (CROP), which enhances reaction efficiency and control . Key steps include:

  • Monomer Preparation: 1-Azabicyclo[4.2.0]octane is synthesized using microwave irradiation, reducing reaction times compared to conventional methods .

  • Initiation: Alkyl halides (e.g., ethyl bromide, trimethylsilane bromide) initiate polymerization .

  • Modification: Bromoacetic acid is used to create water-soluble polyampholyte derivatives, enabling applications in drug delivery .

Table 1: Synthesis Parameters

ParameterDetailSource
Polymerization MediumSolvent-free or polar aprotic solvents (e.g., DMF)
Initiator InfluenceMolecular weight varies with initiator type (e.g., alkyl halides)
Microwave Conditions100–150°C, 10–30 minutes

Characterization Techniques

The compound and its polymers are analyzed using:

  • Size-Exclusion Chromatography (SEC): Determines molecular weight distribution via quadruple detection (UV, RI, LS, viscosity) .

  • ATR FT-IR Spectroscopy: Identifies functional groups (e.g., amine peaks at 3300 cm⁻¹, carboxylate groups in derivatives) .

  • UV-Vis Spectroscopy: Monitors electronic transitions, particularly in modified polymers .

Applications and Research Findings

Polymer Science

  • Polyconidine: The homopolymer acts as a cationic carrier for peptides and proteins due to its biodegradable and polyelectrolyte nature .

  • Water-Soluble Derivatives: Modified with bromoacetic acid, these derivatives exhibit ampholytic behavior, making them suitable for biomedical applications .

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